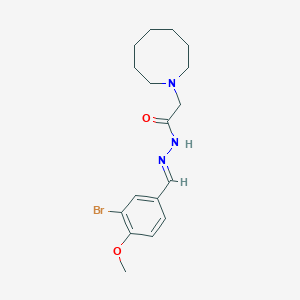

2-(1-氮杂环基)-N'-(3-溴-4-甲氧基苄亚基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of a broader class of substances known as acetohydrazides and their derivatives, which have been extensively studied for their chemical and pharmacological properties. While the specific compound “2-(1-azocanyl)-N'-(3-bromo-4-methoxybenzylidene)acetohydrazide” does not have direct mentions in available literature, insights can be drawn from closely related compounds.

Synthesis Analysis

The synthesis of related acetohydrazide derivatives often involves condensation reactions between hydrazides and various aldehydes or ketones in the presence of suitable catalysts. For instance, the synthesis of N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide involves the reaction of 4-methoxybenzohydrazide with 3-bromo-2-hydroxybenzaldehyde (Qu et al., 2015). This method could potentially be adapted to synthesize the target compound by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives is characterized by X-ray crystallography, which reveals details about the atomic arrangement, bond lengths, and angles. Such analyses show that these compounds often crystallize in specific space groups and display E configuration about the C=N double bond. The structure is further stabilized by intermolecular hydrogen bonds and π-π interactions, contributing to their solid-state properties (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Acetohydrazide derivatives participate in various chemical reactions, including further condensation, cyclization, and substitution reactions, leading to the formation of a wide range of heterocyclic compounds. These reactions are often influenced by the presence of functional groups on the acetohydrazide moiety and the reaction conditions. For example, reactions involving acetohydrazides with isothiocyanates or aldehydes can yield thiosemicarbazides or Schiff bases, respectively, demonstrating their versatility in organic synthesis (Bekircan et al., 2014).

Physical Properties Analysis

The physical properties of acetohydrazide derivatives, such as melting points, solubility, and crystal habit, can be determined experimentally. These properties are influenced by the molecular structure and the nature of substituents. X-ray crystallography provides insight into the crystal packing and intermolecular interactions, which are crucial for understanding the material's physical characteristics.

Chemical Properties Analysis

The chemical properties of acetohydrazides and their derivatives, including reactivity, stability, and susceptibility to various chemical transformations, are closely related to their electronic structure. Techniques like NMR, IR spectroscopy, and mass spectrometry are commonly employed to elucidate their functional groups and molecular architecture. The presence of electron-withdrawing or donating substituents significantly affects their chemical behavior, especially in reactions involving the carbonyl and hydrazide functionalities (Liu & Gao, 2012).

科学研究应用

合成和抗癌活性

该化合物已被用于合成显示出有希望的抗癌活性的新衍生物。在一项研究中,从类似化合物合成4-氨基-3-(对甲氧基苄基)-4,5-二氢-1,2,4-三唑-5-酮衍生物,导致筛选出对多种癌细胞系具有抗癌活性的化合物。结果突出了这些衍生物在癌症治疗中的潜力 (Bekircan, Kucuk, Kahveci, & Bektaş, 2008)。

治疗应用中的酶抑制

另一个重要的应用在于酶抑制领域,其中密切相关化合物的衍生物表现出显着的脂肪酶和α-葡萄糖苷酶抑制作用。这表明通过抑制脂肪和糖代谢的关键酶,对肥胖和糖尿病等疾病具有潜在的治疗应用 (Bekircan, Ülker, & Menteşe, 2015)。

光学和电子应用

研究还探讨了源自乙酰肼化合物的腙的非线性光学性质。这些材料表现出显着的非线性吸收和折射,表明它们在光学限幅器和开关的开发中很有用,这对于保护光学传感器和电信至关重要 (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010)。

抗菌活性

此外,还对新型腙的合成进行了研究,其中一些对革兰氏阳性菌和革兰氏阴性菌表现出很强的抗菌特性。这强调了该化合物在开发新的抗生素或防腐剂中的作用,以解决人们对耐药性的日益担忧 (Amr, Mohamed, Al-Omar, & Ghabbour, 2016)。

药理活性

衍生物已被合成并测试了各种药理活性,包括抗脂肪酶、抗α-葡萄糖苷酶和抗分枝杆菌活性。这种广泛的生物活性突出了该化合物在药物开发中的多功能性,在治疗代谢紊乱和传染病方面具有潜在应用 (Bekircan, Menteşe, & Ulker, 2014)。

属性

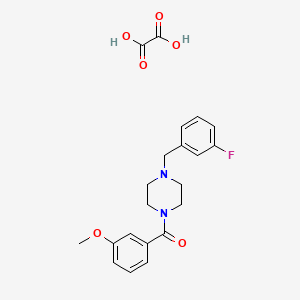

IUPAC Name |

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrN3O2/c1-23-16-8-7-14(11-15(16)18)12-19-20-17(22)13-21-9-5-3-2-4-6-10-21/h7-8,11-12H,2-6,9-10,13H2,1H3,(H,20,22)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQBFJKHPGGMDH-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)CN2CCCCCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)